3,4-Dibromo-2,6-difluorotoluene
Description
3,4-Dibromo-2,6-difluorotoluene is a halogenated aromatic compound featuring a toluene backbone substituted with bromine (Br) atoms at the 3 and 4 positions and fluorine (F) atoms at the 2 and 6 positions. The methyl group (-CH₃) on the benzene ring distinguishes it from non-toluene analogs, influencing steric and electronic properties. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, or materials science, where precise halogen placement is critical for reactivity and functionality.
Properties
CAS No. |
1806327-24-1 |
|---|---|
Molecular Formula |
C7H4Br2F2 |
Molecular Weight |
285.91 g/mol |
IUPAC Name |
1,2-dibromo-3,5-difluoro-4-methylbenzene |
InChI |
InChI=1S/C7H4Br2F2/c1-3-5(10)2-4(8)6(9)7(3)11/h2H,1H3 |
InChI Key |
GBDCRBZYEXKRDM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1F)Br)Br)F |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Br)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3,4-dibromo-2,6-difluorotoluene with three analogs from the evidence:
Electronic and Steric Effects
Halogen Type and Position :
- Fluorine’s high electronegativity in 3,4-dibromo-2,6-difluorotoluene increases ring electron-withdrawing effects compared to chlorine in 3,5-dibromo-2,6-dichlorotoluene. This enhances electrophilic substitution reactivity at meta positions .
- The 1,4-dibromo-2,3-difluorobenzene lacks a methyl group, reducing steric hindrance and making it more suitable for planar applications (e.g., liquid crystals) .
Nitro vs. Methyl Groups :
- The nitro groups in 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene create strong electron-withdrawing effects, ideal for charge-transfer complexes, whereas the methyl group in the target compound offers moderate electron-donating effects, stabilizing radical intermediates .
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